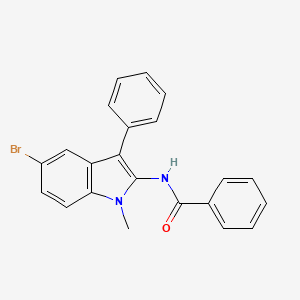
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a bromine atom, a methyl group, and a phenyl group.
Preparation Methods
The synthesis of N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis.
N-Methylation: The methylation of the nitrogen atom in the indole ring is carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Chemical Reactions Analysis
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide can be compared with other indole derivatives:
Properties
CAS No. |
62693-59-8 |
|---|---|
Molecular Formula |
C22H17BrN2O |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(5-bromo-1-methyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H17BrN2O/c1-25-19-13-12-17(23)14-18(19)20(15-8-4-2-5-9-15)21(25)24-22(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,26) |
InChI Key |
DKRPONATNNGFRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


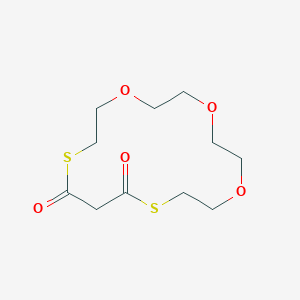
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
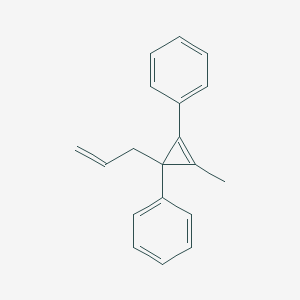
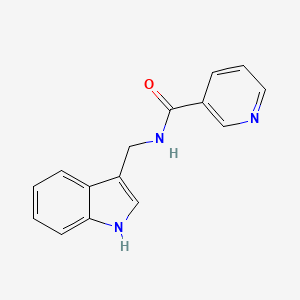
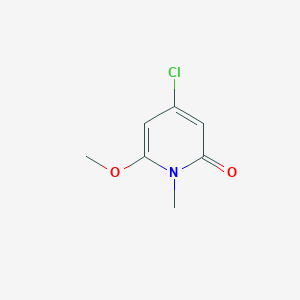

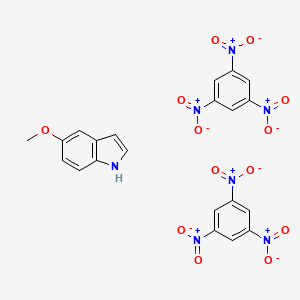
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
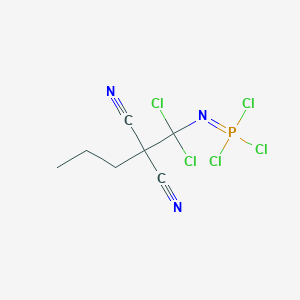
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
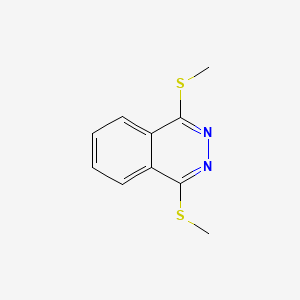
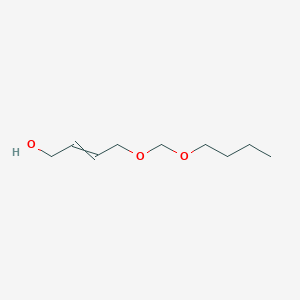
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
